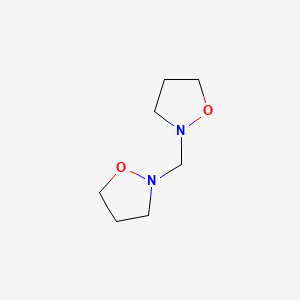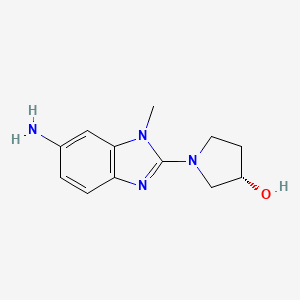![molecular formula C9H10N2O3 B12914125 Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl- CAS No. 649558-74-7](/img/structure/B12914125.png)
Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol is an organic compound with the molecular formula C9H10N2O3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol typically involves the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and a suitable furan derivative.
Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions using reagents like methyl iodide and sodium methoxide.
Addition of the methanol group: This step involves the reduction of a suitable precursor, such as a furo[2,3-d]pyrimidine aldehyde, using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The furo[2,3-d]pyrimidine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.
Major Products
Oxidation: (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)aldehyde or (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)carboxylic acid.
Reduction: Dihydro derivatives of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol.
Substitution: Various substituted furo[2,3-d]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, triggering signaling pathways that lead to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)aldehyde
- (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)carboxylic acid
- Dihydro derivatives of (2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol
Uniqueness
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methyl groups, along with the furo[2,3-d]pyrimidine core, make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
649558-74-7 |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
(2-methoxy-4-methylfuro[2,3-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C9H10N2O3/c1-5-7-3-6(4-12)14-8(7)11-9(10-5)13-2/h3,12H,4H2,1-2H3 |
InChI-Schlüssel |
ORRHQQRCCJPBPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(OC2=NC(=N1)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate](/img/structure/B12914076.png)


![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)


![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)

![Cyclohexane, [(1-methylpropyl)thio]-](/img/structure/B12914127.png)
![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
